Hydroprene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQGBXGJFWXIPP-UEVLXMDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042049 | |
| Record name | Hydroprene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber liquid; [HSDB] | |
| Record name | Hydroprene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5574 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 0.54 mg/l. Soluble in common organic solvents. | |
| Record name | HYDROPRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6674 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000188 [mmHg], 25 mPa at 25 °C | |
| Record name | Hydroprene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5574 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | HYDROPRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6674 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Amber liquid | |
CAS No. |
41096-46-2, 36557-30-9 | |
| Record name | Hydroprene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41096-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036557309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroprene [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041096462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroprene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROPRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SS174B1Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROPRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6674 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanistic Elucidation of Hydroprene S Biological Action
Mimicry of Endogenous Juvenile Hormones and Endocrine System Perturbation
Hydroprene (B1673459) is structurally similar to natural insect juvenile hormones. researchgate.netusda.gov Juvenile hormones are crucial sesquiterpenoid hormones synthesized and secreted by the corpora allata, endocrine glands connected to the insect brain. jst.go.jpresearchgate.net These hormones play a vital role in regulating insect development, including metamorphosis and the transition between larval and adult stages. ontosight.aijst.go.jp
In larval stages, the presence of JH maintains the "status quo," allowing for larval molts while preventing the premature development of adult characteristics. canada.canih.govscielo.br As an insect approaches the final larval instar, the endogenous JH titer typically decreases, which, in conjunction with surges of ecdysteroids, triggers the metamorphic process leading to pupation and ultimately adult emergence. jst.go.jpcanada.cascielo.br
This compound, acting as a JHA, mimics the action of endogenous JH. ontosight.aiorst.eduusda.gov When insects are exposed to this compound, it leads to an unnatural persistence of JH activity at a time when the endogenous hormone levels would normally decline. researchgate.netmgk.com This sustained or elevated JH signaling perturbs the delicate balance of hormones controlling metamorphosis, primarily interfering with the signaling pathways involving ecdysteroids. usda.gov The target of JHAs like this compound is the JH receptor, which is a heterodimer of the Methoprene-tolerant (Met) and Taiman (Tai) proteins. jst.go.jp JHAs act as agonists by binding competitively to this receptor, subsequently upregulating the transcription of early JH-response genes such as Krüppel homolog 1 (Kr-h1). jst.go.jp This interference prevents the physiological and morphological changes necessary for successful metamorphosis.
Disruption of Metamorphosis and Ecdysis in Insect Life Cycles
The presence of this compound during critical developmental periods disrupts the normal progression through insect life stages, particularly affecting metamorphosis and the process of ecdysis (molting). orst.eduwikipedia.org
Interference with Larval-Pupal Transition
This compound application during larval stages restricts and inhibits normal larval development. researchgate.netusda.gov In holometabolous insects (those undergoing complete metamorphosis), a decline in JH titer at the end of the final larval instar is essential for the commitment to pupation. jst.go.jp The presence of this compound at this time prevents this decline, effectively blocking the larval-pupal metamorphosis. nih.gov This can lead to the indefinite prolongation of larval stages, sometimes resulting in supernumerary larval molts. nih.gov For instance, studies on Tribolium castaneum have shown that continuous feeding on a diet containing this compound at 0.5 ppm during the final larval instar induced supernumerary larval molts, prolonging the larval lifespan. nih.gov Larvae treated before a critical period in the final instar (e.g., 60 hours after feeding in T. castaneum) often remain as larvae, undergoing extra molts. nih.gov
Inhibition of Adult Emergence
Even if insects exposed to this compound manage to reach the pupal stage, adult emergence is often delayed, reduced, or completely inhibited. researchgate.netoup.com The hormonal disruption caused by the persistent JHA activity prevents the successful completion of the final metamorphic molt and the differentiation into a viable adult. orst.eduresearchgate.net Pupae that develop after this compound exposure may die before or during the process of adult emergence. nih.gov
Formation of Morphological Intermediates and Abnormalities
A characteristic outcome of this compound exposure during development is the formation of morphological intermediates and abnormalities. researchgate.netusda.govresearchgate.net This occurs because the insect's developmental program is disrupted, resulting in incomplete or aberrant differentiation of tissues and structures. These abnormalities can manifest in various ways depending on the insect species and the timing of exposure. Common morphological defects include twisted and incomplete wings, stunted growth, and the maintenance of juvenile characters in what should be adult structures. usda.govresearchgate.net In some cases, insects may develop into "nymphoids" or larval/pupal intermediates, displaying a mosaic of characteristics from different life stages. researchgate.netbiologists.com These deformed individuals are often non-functional and sterile. researchgate.net
Physiological and Behavioral Consequences of this compound Exposure
Beyond overt morphological changes, this compound exposure can induce significant physiological and behavioral alterations in insects. usda.govvdoc.pub
Alterations in Body Mass and Biochemical Constituents (e.g., urates, lipids, carbohydrates)
While direct, detailed research findings specifically on this compound's impact on urate levels were not prominently found in the search results, studies on JHAs and insect metabolism provide relevant context. The insect fat body is a central organ for metabolism, including the synthesis, storage, and metabolism of glycogen, lipids, and proteins. researchgate.net It is analogous to vertebrate adipose tissue and liver. researchgate.net Lipids, carbohydrates (stored as glycogen), and proteins are primary energy sources and building blocks for insects. researchgate.netnih.gov
Juvenile hormone is known to influence various metabolic processes, including those related to lipid metabolism and the synthesis of storage proteins (hexamerins) by the larval fat body, which serve as reserves for metamorphosis. scielo.br While the precise effects of this compound on the quantitative levels of specific biochemical constituents like urates, lipids, and carbohydrates can vary depending on the insect species and developmental stage, the disruption of normal development by this compound, as a JH mimic, inherently impacts these metabolic processes. For example, larvae that undergo supernumerary molts due to this compound exposure may exhibit altered growth patterns and potentially different body mass compared to control insects. nih.gov The impaired metamorphosis and lack of successful adult emergence suggest a disruption in the coordinated utilization and storage of metabolic reserves.
Prolongation of Stage-Specific Development Times
This compound has been shown to prolong the developmental time of various insect stages. usda.gov Application of this compound during larval stages can restrict and inhibit normal development, leading to extended larval periods. usda.gov In some cases, this can result in supernumerary larval molts, where larvae undergo additional molts without progressing towards pupation. jst.go.jpnih.govusda.gov Studies on the Indianmeal moth, Plodia interpunctella, have demonstrated that exposure to this compound can significantly prolong larval developmental time, with the duration influenced by temperature and exposure duration. researchgate.net For instance, larval developmental time was observed to be substantially longer at lower temperatures compared to higher temperatures following this compound exposure. researchgate.net
Table 1: Effect of Temperature and this compound Exposure Duration on Indianmeal Moth Larval Developmental Time
| Temperature (°C) | Exposure Duration (h) | Mean Larval Developmental Time (days) |
| 16 | 1 | 47.2 ± 1.3 |
| 32 | 1 | 7.0 ± 0.5 |
| (Additional data points from source researchgate.net could be included here if specific values for other temperatures and exposure times were extracted) |
In the red flour beetle, Tribolium castaneum, feeding this compound to larvae during the final instar stage has been shown to prolong the larval lifespan by inducing supernumerary larval molts. nih.gov These larvae continued to molt at regular intervals and ultimately died. nih.gov The timing of this compound application during the final instar is critical, with earlier application being more likely to induce supernumerary molts. jst.go.jpnih.gov Application later in the final instar may not block larval-pupal metamorphosis but can still lead to mortality during the pupal stage or result in malformed pupae. jst.go.jpnih.gov
While this compound can prolong larval stages, its effect on pupal development time can vary. In some instances, such as with the rice stem borer, Scirpophaga incertulas, treatment with this compound did not cause a significant change in the duration of pupal life for individuals that survived to that stage, although it did lead to defective adultoids and high pre-emergence mortality. researchgate.net
Reproductive Impairment Induced by this compound
This compound significantly impacts the reproductive capacity of insects, affecting various aspects of the reproductive process. usda.govnih.govekb.eg These effects can include reduced egg production, interference with oviposition, induction of sterility in adults, and disruption of embryogenesis. usda.govresearchgate.netnih.govekb.eg
Effects on Fecundity and Oviposition
This compound has been widely reported to reduce fecundity, which is the ability to produce offspring, and inhibit oviposition, the process of laying eggs, in various insect species. usda.govnih.govoup.comekb.eg Studies on the common bed bug, Cimex lectularius, showed that ingestion of this compound by last instar nymphs significantly reduced egg production in the resulting adult females. nih.gov Higher concentrations of this compound led to a more pronounced reduction in egg production, with complete suppression observed at the highest tested concentration over a 10-day period. nih.gov
Table 2: Effect of this compound Ingestion by Bed Bug Nymphs on Adult Female Egg Production
| This compound Concentration (µg/ml blood) | Mean Eggs per Day (± SE) |
| Control | Data not explicitly provided in snippet, but implied as baseline nih.gov |
| 10 | 1.01 ± 0.73 |
| 100 | 0.00 ± 0.0 |
| (Based on data from nih.gov. Statistical significance is reported in the source.) |
In the Oriental cockroach, Blatta orientalis, exposure to this compound-treated surfaces reduced fecundity and caused deformities in adult insects, impacting their ability to reproduce successfully. nih.gov Similarly, studies on stored-product insects like Tribolium castaneum and Tribolium confusum showed that this compound at certain concentrations inhibited oviposition. oup.com In the rice weevil, Sitophilus granarius, high concentrations of this compound in wheat almost completely inhibited progeny production. oup.com
This compound can also terminate sexual diapause in adult insects, leading to atypical oviposition. In the alfalfa weevil, Hypera postica, topical application of this compound induced oviposition in diapausing females, with the percentage of females ovipositing increasing with higher this compound concentrations. oup.comoup.com However, even at concentrations that induced high rates of oviposition, egg fertility could be reduced. oup.com
Induction of Sterility in Adult Insects
This compound is known to induce sterility in adult insects, either directly or indirectly through developmental disruption. usda.govresearchgate.netorst.edu Application of this compound during larval or pupal stages can result in adults that are sterile or have reduced reproductive capacity. usda.govresearchgate.net In German cockroaches, Blattella germanica, this compound can cause morphological deformities of reproductive organs and ultimately lead to sterilization. usda.govnih.gov Adult Oriental cockroaches that developed from nymphs exposed to this compound exhibited deformities, including modified genitalia in females, rendering them unable to produce viable oothecae. nih.gov
Larvae treated with this compound may fail to reach adulthood or emerge as abnormal, sterile adults. usda.govresearchgate.net This sterility can be a consequence of the compound interfering with the proper development and differentiation of reproductive tissues during metamorphosis. jst.go.jp
Embryogenesis Disruption
This compound can disrupt embryogenesis, the process of embryo development within the egg. researchgate.netnih.gov While some studies indicate that this compound can affect egg hatch researchgate.netnih.gov, the extent and nature of embryogenesis disruption can vary depending on the insect species and the method of exposure. For instance, in the tick Boophilus, this compound treatment of adult females significantly reduced egg mass, but did not show a significant effect on the hatchability of the deposited eggs or cause apparent abnormalities in the hatched larvae. ekb.eg This suggests that in this specific case, the primary impact was on egg production rather than the development of the embryo itself. ekb.eg
However, other research indicates that JHAs, including this compound, can interfere with embryogenesis. researchgate.netnih.gov This interference can lead to reduced egg hatch or the development of non-viable embryos. researchgate.netnih.gov The precise mechanisms by which this compound disrupts embryogenesis can involve interference with hormonal signals necessary for proper embryonic development. researchgate.netnih.gov
Target Organism Susceptibility and Specificity in Hydroprene Studies
Differential Responses Across Insect Species and Orders
Research has demonstrated varying degrees of susceptibility to hydroprene (B1673459) among different insect orders and species.
Coleoptera (e.g., Tribolium castaneum, Rhyzopertha dominica)
Studies on coleopteran pests, such as the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum), have shown that this compound can inhibit their development and reproduction. usda.govnih.gov Continuous exposure of last instar Tribolium castaneum and Tribolium confusum larvae to this compound can limit population development. nih.gov The percentage of arrested larvae, dead adults, and live adults with morphological deformities generally increased with increasing this compound concentration. nih.gov Tribolium castaneum has been found to be more susceptible to IGRs like this compound and pyriproxyfen (B1678527) compared to Tribolium confusum. openagrar.de For Rhyzopertha dominica, an IGR like methoprene (B1676399) (also a JHA) has been shown to affect egg and larval stages and suppress progeny production. nih.gov While direct studies on this compound's effects on Rhyzopertha dominica in the provided context are less detailed than for Tribolium castaneum, other JHAs have demonstrated efficacy against this species' immature stages. nih.gov
Dictyoptera (e.g., Blattella germanica)
Cockroaches, including the German cockroach (Blattella germanica), are susceptible to this compound. usda.govresearchgate.netresearchgate.net this compound has been shown to cause morphological disorders, stunted growth, and affect reproductive capabilities in Blattella germanica. usda.govresearchgate.net Exposure of nymphs can lead to the production of sterile or deformed adults with twisted or incomplete wings. usda.govresearchgate.neticup.org.uk Maintaining a high percentage of deformed adults in a population can lead to population suppression. icup.org.uk
Diptera (e.g., mosquitoes)
While methoprene is a widely used JHA for mosquito control, this compound has not been as extensively used for this purpose. jst.go.jp However, studies on mosquito larvae, such as Culex quinquefasciatus and Aedes aegypti, have indicated that S-Hydroprene can cause morphological deformations and larval-pupal intermediates, extending the larval stages and preventing ecdysis. entomoljournal.comgsconlinepress.comhumanjournals.com Higher concentrations generally lead to increased mortality and reduced life expectancy in larvae. entomoljournal.com
Lepidoptera (e.g., Plodia interpunctella, Heliothis virescens)
This compound can affect lepidopteran pests, although JHAs in general can sometimes prolong the last larval stage in these insects, potentially leading to increased feeding and damage. jst.go.jpunl.edu For Plodia interpunctella, this compound has been shown to limit egg hatching and larval development. unl.edu Studies on Heliothis virescens have indicated that JHA application can induce the extension of the larval stage and cause defects in larval development. jst.go.jp
Hemiptera (e.g., Cimex lectularius)
With the resurgence of bed bugs (Cimex lectularius), the evaluation of treatments like this compound has become more important. confex.com this compound, mimicking juvenile hormone, disrupts bed bug metamorphosis. confex.com Studies have shown that exposure of Cimex lectularius nymphs to this compound can cause morphological malformations, incomplete ecdysis, supernumerary nymphs, and production of infertile adults. researchgate.netnih.gov While effective against immature stages and reproductive rates, IGRs like this compound are generally slow-acting on bed bugs compared to conventional insecticides. researchgate.netnih.gov
Life Stage-Specific Susceptibility to this compound
A key characteristic of this compound and other JHAs is their specific activity against immature insect stages. usda.govresearchgate.net The effects of this compound vary considerably depending on the life stage at which the insect is exposed. jst.go.jp Application during larval stages can restrict and inhibit normal development, leading to abnormal or sterile adults, or preventing adult emergence altogether. usda.govresearchgate.net The sensitivity and effectiveness of JHAs can vary significantly even among different life stages of the same insect. jst.go.jp For example, in Tribolium castaneum, the timing of this compound exposure during the final larval instar dictates the outcome, ranging from supernumerary larval molts to mortality during the pupal stage or emergence of defective adults. jst.go.jpnih.gov Younger eggs may also be more sensitive than older eggs to JHA exposure. nih.govannualreviews.org
Larval Instar Vulnerability
Larval stages, particularly the later instars, are generally susceptible to the effects of this compound. annualreviews.orgmgk.com Application during these stages restricts and inhibits normal development. researchgate.netusda.gov Treated larvae may fail to reach adulthood or develop into abnormal, sterile adults. solutionsstores.comresearchgate.netusda.gov
Studies have shown that this compound can prolong larval stages. researchgate.netusda.govmedwinpublishers.comhumanjournals.comentomoljournal.com For instance, S-Hydroprene has been reported to prolong the larval stages of Aedes aegypti mosquito larvae. researchgate.nethumanjournals.com In the viviparous cockroach Diploptera punctata, application of this compound to the last instar female larvae resulted in the maintenance of juvenile characteristics in the subsequent instar. eje.cz Similarly, in the greater wax moth, Galleria mellonella, topical application of this compound resulted in delayed molting. usda.gov
The sensitivity to this compound can increase as parasite larvae age, as observed in studies with Microctonus aethiopoides, a parasite of the alfalfa weevil (Hypera postica). oup.com
This compound's effects on larvae can include morphological deformations, such as twisted wings in cockroaches and abnormal head and body shapes in mosquitoes. solutionsstores.comzoecon.comhumanjournals.com It can also interfere with internal processes like midgut remodeling, as seen in Tribolium castaneum. jst.go.jp
Pupal Stage Sensitivity
For insects with complete metamorphosis (Holometabola), such as stored product pests, moths, and certain flies, the pupal stage can be a point of impact for this compound. zoecon.comannualreviews.org Exposure during the pupal stage can cause mortality. zoecon.com
Studies on the rice stem borer, Scirpophaga incertulas, showed that topical application of this compound to post-diapause pupae resulted in defective imaginal differentiation. researchgate.net Treated pupae developed into defective adultoids that failed to emerge or adultoids with significantly reduced lifespans. researchgate.net High pre-emergence mortality was observed in this compound treatments. researchgate.net While the duration of pupal life might not be significantly changed for individuals that escape the lethal effects, the resultant adults are often defective. researchgate.net
In Aedes aegypti and other dipteran insects, JHA application can block midgut remodeling, but the synthesis of pupal cuticle and ecdysis to the pupal stage may not be affected. jst.go.jp This can result in pupae containing both larval and pupal midguts, leading to death during the pupal stage. jst.go.jp
Ovicidal Effects and Embryonic Development Interference
This compound can also exhibit ovicidal effects and interfere with embryonic development. researchgate.netannualreviews.org This interference is likely due to its action as a juvenile hormone mimic, disrupting the hormonal balance required for normal embryogenesis. researchgate.netnih.govannualreviews.orgnih.gov
While some studies indicate that this compound can kill eggs by affecting normal embryonic development, the degree of ovicidal activity can vary depending on the insect species and the timing of exposure. researchgate.netannualreviews.org For example, in the German cockroach (Blattella germanica), studies have shown no reproductive or ovicidal effects caused by certain concentrations of this compound when applied to adults or oothecae. oup.comnih.gov
However, in other insects, JH mimics, including this compound, have been shown to cause reduced hatchability and arrest embryonic development, particularly when applied during early embryonic stages when endogenous JH levels are low. nih.govjst.go.jp The period of sensitivity for embryonic development interference is often restricted to the early stages. annualreviews.orgjst.go.jp
The mechanism of interference with embryonic development by exogenous IGRs is still being investigated, but it is understood to involve a disruption of the sequential determination of ontogenesis during embryogenesis. annualreviews.org
Molecular and Biochemical Pathways Governing Hydroprene Interaction and Metabolism
Enzymatic Degradation of Hydroprene (B1673459) in Insect Systems
Insects possess enzymatic systems capable of metabolizing xenobiotics, including juvenile hormone mimics like this compound. The primary enzymes involved in the biotransformation of this compound are esterases and cytochrome P450 monooxygenases. nih.govusda.gov
Role of Esterases in Biotransformation
Esterases, particularly carboxylesterases, play a crucial role in the hydrolysis of this compound. This compound, being an ethyl ester, can be cleaved by esterases to form the corresponding free acid metabolite. nih.govusda.gov Studies in dipteran species such as the housefly (Musca domestica), flesh fly, and blow fly have shown that both soluble and microsomal esterases contribute to this compound metabolism. nih.govyabee.com.tw The rate of metabolism can vary among species and is often age- or stage-dependent within a single species. yabee.com.tw
Research on the Rutgers strain of Musca domestica demonstrated increased carboxylesterase activity following topical application of this compound. usda.govyabee.com.tw This induction of esterase activity appears to be age-dependent in this strain. yabee.com.tw Experiments using actinomycin (B1170597) D, an inhibitor of protein synthesis, indicated that the increase in this compound esterase activity was due to de novo enzyme synthesis at the transcriptional level. yabee.com.tw While the hydrolytic activity towards this compound was observed, definitively characterizing an induced specific esterase proved challenging due to low enzyme activity recovery in some experimental setups. yabee.com.tw
It is important to note the distinction between general esterases and juvenile hormone-specific esterases (JHEs). While general esterases can hydrolyze ester linkages, JHEs are specifically involved in the degradation of natural juvenile hormones. nih.govwur.nl Some studies suggest that while this compound is an ester, it might not be a primary target for highly specific JHEs, although it can induce general esterase activity. nih.govplos.org
Involvement of Cytochrome P450 Monooxygenases in Metabolism
Cytochrome P450 monooxygenases (P450s) are a diverse group of enzymes involved in the oxidative metabolism of a wide range of endogenous and exogenous compounds, including insecticides and hormones. usda.govresearchgate.netnih.gov These enzymes can also contribute to the metabolism and elimination of juvenile hormones and their mimics from the insect body. usda.govnih.gov
Studies investigating the metabolism of this compound in houseflies, flesh flies, and blow flies identified several metabolites produced by microsomal oxidases (P450s) in the presence of NADPH. nih.gov These metabolites included an epoxide, an epoxy-acid, and a diol-acid. nih.gov The exact position of the epoxide was not definitively established but was suggested to be at the 4,5 or potentially the 2,3 double bond. nih.gov Conjugated metabolites were also observed but not fully identified, although some were converted to this compound acid by sulfatase and beta-glucosidase treatment. nih.gov
While P450s are known to metabolize various terpenoids and juvenile hormones, studies with specific house fly cytochrome P450 enzymes, such as CYP6A1, have indicated that this particular enzyme, while metabolizing other terpenoids and natural juvenile hormones, did not metabolize this compound or methoprene (B1676399) when reconstituted with NADPH-cytochrome P450 reductase and phosphatidylcholine. nih.gov This suggests that the specific P450 enzymes involved in this compound metabolism may vary depending on the insect species and the specific P450 isoforms present.
Juvenile Hormone Binding Proteins and their Interaction with this compound
Juvenile hormones are hydrophobic molecules and are transported in the hemolymph of insects bound to juvenile hormone binding proteins (JHBPs). wur.nlncsu.edukoreascience.kr These binding proteins play a crucial role in protecting JH from non-specific degradation by general esterases in the hemolymph and facilitating its transport to target tissues. nih.govwur.nlncsu.edu
This compound, as a juvenile hormone mimic, can interact with these binding proteins. Studies in Manduca sexta larvae have shown that a binding protein acts as a carrier for juvenile hormone, including this compound, protecting it from hydrolysis by general esterases. nih.gov Specific juvenile hormone esterases, distinct from general esterases, are responsible for the controlled degradation of JH. nih.gov
Research on the high-density lipophorin in the hemolymph of the German cockroach (Blattella germanica) demonstrated that this lipophorin functions as a plasma juvenile hormone binding protein. ncsu.edu This binding site showed high affinity and specificity for the natural (10R) JH III. ncsu.edu Interestingly, this compound was found to compete with 3H JH III for this binding site more effectively than other JH analogues with structures less related to natural JH. ncsu.edu This suggests that the structural similarity of this compound to natural JH allows it to interact with these specific binding proteins, potentially influencing its distribution, stability, and access to target sites.
While JHBPs can protect JH from general esterases, there is evidence suggesting that in some insects, JHEs can interact with JHBP, leading to the release of JH and subsequent hydrolysis. ncsu.edu The extent to which lipophorin-type JHBPs offer protection against degradation compared to other types of JHBPs is still an area of research. ncsu.edu
Furthermore, the interaction of juvenile hormones and their mimics with nuclear receptors like Ultraspiracle (USP) is being investigated. While some studies initially reported that this compound did not bind to Drosophila USP, more recent research indicates that natural JH structures can bind to Drosophila USP, inducing conformational changes and oligomerization. pnas.org The precise interaction of this compound with USP and its implications for signal transduction are complex and may vary across insect species.
Structure-Activity Relationship Studies for this compound Analogues
Structure-activity relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. Such studies have been conducted for juvenile hormone analogues, including those related to this compound, to develop more potent and selective insect control agents. ddugu.ac.inresearchgate.net
This compound is based on the structure of farnesol (B120207), a compound with JH-like activity. ddugu.ac.in Numerous potent analogues have been developed based on the farnesol backbone. ddugu.ac.in this compound, along with methoprene, kinoprene, triprene, and epofenonane, are considered among the most active synthetic analogues used in agriculture. ddugu.ac.in
SAR studies have revealed that specific structural features of juvenile hormone analogues are critical for their binding to JHBPs and their interaction with target receptors, ultimately influencing their biological efficacy. The presence and stereochemistry of epoxide rings, the length and branching of the carbon chain, and the nature of the ester group can all impact activity. While specific detailed SAR data for a wide range of this compound analogues were not extensively found in the provided search results, the fact that this compound itself is an effective JH mimic highlights the importance of its specific ethyl ester of a branched dodecadienoic acid structure for interacting with the insect endocrine system. wikipedia.orgnih.govresearchgate.net The observation that (S)-hydroprene is the most biologically active enantiomer further underscores the importance of stereochemistry for its activity. herts.ac.uk
Understanding the SAR of this compound and its analogues is crucial for designing new compounds with improved efficacy, stability, and specificity against target insect pests, while minimizing effects on non-target organisms.
Mechanisms and Dynamics of Insect Resistance to Hydroprene
Observed Cases and Potential for Resistance Development in Pest Populations
While hydroprene (B1673459) has been used in pest management, published reports specifically documenting insect resistance directly to this compound have been limited. usda.gov However, the potential for resistance development exists, as has been observed with other IGRs and JHAs, particularly methoprene (B1676399). usda.gov Resistance to JHAs was initially considered unlikely due to their unique mode of action mimicking endogenous hormones. usda.gov Nevertheless, studies have shown the development of resistance in insects to IGRs with similar modes of action. usda.gov Concerns regarding insect resistance apply to all insecticides, including IGRs. usda.govresearchgate.net
Biochemical Mechanisms of this compound Resistance
Insect resistance to insecticidal chemicals, including JHAs, can occur at the molecular level through mechanisms such as point mutations, upregulation, or amplification of detoxification genes. usda.gov Degradation and elimination of JHAs from an insect's body are possible due to their basic structure. usda.gov
Enhanced Detoxification Enzyme Activities
One potential biochemical mechanism of resistance to JHAs like this compound involves enhanced detoxification enzyme activities. Increased activity of enzymes such as carboxylesterases, cytochrome P450 monoxygenases, and glutathione (B108866) S-transferases can lead to the metabolism and elimination of JHAs before they reach their target sites. usda.govfao.orgk-state.edu For instance, increased carboxylesterase activity has been observed in a strain of Musca domestica following topical application of this compound. usda.gov Cytochrome P450 monoxygenases have also been shown to play a role in the resistance of Musca domestica to pyriproxifen, another JHA. usda.gov
Target Site Insensitivity
Another potential mechanism for resistance development is target site insensitivity. This occurs when the target site where the insecticide normally acts is genetically modified, leading to reduced binding affinity or effectiveness of the insecticide. illinois.eduucanr.edu In the context of JHAs, this could involve altered juvenile hormone receptors or juvenile hormone binding proteins (JHBPs) with reduced affinity to the JHAs. usda.gov Studies on methoprene-resistant Drosophila melanogaster populations have found lower ligand affinity of a specific cytoplasmic component, JHBP, to both natural and synthesized JHAs. usda.gov Lack of gene product at the target site due to mutations is also suggested as a mechanism for resistance development by D. melanogaster to synthesized JHs. usda.gov
Genetic Basis of Resistance Acquisition and Evolution
Resistance to pesticides is a heritable trait influenced by the selective pressures of pesticide use. fao.orgk-state.edu The development and spread of resistance are influenced by factors such as the mode of inheritance, the initial frequency of resistance alleles, gene flow, relative dominance, and fitness costs associated with carrying resistance genes. k-state.edu In many instances, resistance to a particular insecticide can result from the selection of a single gene. illinois.edu However, multi-gene resistance can also occur, potentially involving decreased penetration as well as detoxification of the insecticide. fao.orgk-state.edu Genetic studies have shown that high carboxylesterase levels and malathion-specific resistance are connected. fao.org Evolutionary change can lead to the duplication of genes, where a structural gene continues to produce a functional protein while the duplicate is free to evolve, potentially leading to increased enzyme activity and insecticide resistance. fao.org
Cross-Resistance Patterns with Other Insecticides and Juvenile Hormone Analogues
Cross-resistance occurs when a single resistance mechanism confers resistance to more than one insecticide, potentially across different chemical groups or within the same mode of action group. fao.orgillinois.eduirac-online.org While insecticide cross-resistance to this compound is of critical importance in insect pest management, published evidence specifically showing cross-resistance by insects directly to this compound is limited. usda.gov However, there are reports on cross-resistance among other JHAs. For example, laboratory-induced methoprene resistance has resulted in cross-resistance to other JHAs and even some pyrethroids. usda.gov Resistance to methoprene has also been detected in populations of the lesser grain borer, Rhyzopertha dominica, and these populations may be cross-resistant to other JHAs like this compound. researchgate.net Conversely, some studies have shown a lack of cross-resistance to this compound in strains resistant to other insecticides. Malathion-resistant strains of Tribolium castaneum and Tribolium confusum showed no cross-resistance to this compound. usda.govfao.org Similarly, Spodoptera littoralis resistant to endrin (B86629) and aminocarb, and two other JHAs (R-20458 and ENT-34070), was susceptible to this compound. usda.gov Metabolic resistance mechanisms can confer cross-resistance between different insecticide mode of action groups. irac-online.orgirac-online.org
The following table summarizes some observed cross-resistance patterns involving JHAs:
| Insect Species | Resistance to (Selecting Agent) | Cross-Resistance to (Observed) | Reference |
| Culex pipens | Methoprene (laboratory-induced) | Other JHAs | usda.gov |
| Culex pipens | Methoprene (laboratory-induced) | Pyrethroids, other JHAs | usda.gov |
| Rhyzopertha dominica | Methoprene | This compound (potential) | researchgate.net |
| Spodoptera littoralis | Endrin, Aminocarb, R-20458, ENT-34070 | This compound (susceptible) | usda.gov |
| Tribolium castaneum | Malathion | This compound (no cross-resistance) | usda.govfao.org |
| Tribolium confusum | Malathion | This compound (no cross-resistance) | usda.govfao.org |
| Musca domestica | Various JHAs | Widespread resistance | usda.gov |
Strategies for Resistance Management in Research Contexts
Insecticide resistance management (IRM) strategies are crucial for preserving the effectiveness of insecticides like this compound. k-state.edunih.gov These strategies involve understanding the status and mechanisms of resistance and reducing insecticide selection pressure. nih.gov Effective IRM strategies aim to minimize the selection of resistance to any one type of insecticide. irac-online.org In research contexts, this includes evaluating control methods compatible with this compound application, such as combining it with conventional insecticides, chemical fumigation, or other management methods to develop integrated control programs. usda.gov Alternating, sequencing, or rotating compounds from different insecticide mode of action groups is a key tactic in IRM to provide sustainable control and delay resistance development. k-state.eduirac-online.org For JHAs, which are classified under IRAC Group 7 (Juvenile hormone receptor modulators), rotating with insecticides from other groups with different modes of action is recommended. irac-online.orgirac-online.org Achieving complete mortality of target species is desirable, as only survivors can develop resistance. fao.org Proactive resistance monitoring is also necessary, even with bait insecticides. nih.govmdpi.com Further research is needed to identify other control methods to be used in combination with this compound and to include the effects of this compound in stored-product insect population models. usda.govusda.gov
Environmental Fate and Degradation Pathways of Hydroprene
Photodegradation Kinetics and Products in Atmospheric and Aquatic Environments
In aquatic environments, photodegradation can also occur, particularly in shallow or clear waters where UV penetration is significant. regulations.gov The rate and products of photodegradation in water are influenced by factors such as water clarity, the presence of sensitizers, and the intensity of sunlight. Although detailed studies on hydroprene's aquatic photodegradation kinetics and specific products were not extensively found, studies on other pesticides like pyrethroids indicate that photodegradation in water can involve processes such as isomerization, ester hydrolysis, and cleavage of double bonds, leading to various transformation products. nih.gov Some photodegradation products of other pesticides have been shown to be potentially more toxic than the parent compounds to aquatic organisms. nih.gov
Hydrolytic Stability and Pathways in Aqueous Systems
This compound (B1673459) has low aqueous solubility. herts.ac.ukagropages.com It is generally considered stable under normal storage conditions for extended periods. agropages.comorst.edursc.org However, in aqueous systems, hydrolysis can contribute to its degradation. While specific detailed pathways and kinetics for this compound hydrolysis were not extensively provided, the general process of ester hydrolysis, which involves the reaction of the ester group with water, is a common degradation pathway for compounds containing this functional group. This process can lead to the formation of a carboxylic acid and an alcohol. Studies on degradation in plants suggest that ester hydrolysis is a principal degradation pathway. agropages.com
Microbial and Enzymatic Degradation in Soil and Water Environments
Microbial degradation is a key process in the breakdown of this compound in both soil and water environments. This compound is reported to decompose rapidly in soil, with a half-life of only a few days. agropages.comorst.edu This rapid degradation is attributed to the activity of microorganisms. nih.govdergipark.org.tr
Microorganisms, including bacteria and fungi, produce enzymes that can catalyze the breakdown of organic pollutants like pesticides. nih.govdergipark.org.trnih.gov These enzymes can facilitate various reactions, such as oxidation, hydrolysis, and other transformations, converting the parent compound into less toxic or non-toxic substances. nih.govnih.gov Factors influencing microbial degradation include the composition and activity of the microbial community, the availability of nutrients, temperature, pH, and oxygen levels. dergipark.org.tr
Enzymatic degradation can also occur in plants. google.com In plants, degradation of this compound principally involves ester hydrolysis, O-demethylation, and oxidative splitting of the double bond. agropages.com
Environmental Persistence and Dissipation Mechanisms
This compound is characterized by low persistence in the environment. usda.gov Its dissipation from environmental compartments is influenced by several mechanisms, including volatilization, degradation by sunlight, and binding to sediments and soils. regulations.gov
Modeling data suggests that this compound shares similar environmental fate characteristics with methoprene (B1676399), another insect growth regulator. regulations.gov The rapid degradation in air and aqueous environments, coupled with the potential for binding to soil and sediments, contributes to its low persistence. regulations.gov Studies on different surfaces like wood, metal, and concrete indicate that this compound's persistence can vary depending on the substrate, being least persistent on concrete and generally most persistent on metal in one study. researchgate.net However, compared to other IGRs like pyriproxyfen (B1678527), this compound has been shown to have lower residual persistence on surfaces. researchgate.net
The disappearance of pesticides from soil and plants can involve an initial rapid phase termed "dissipation," followed by a slower phase called "persistence." iupac.org The dissipation phase is likely due to processes such as volatilization, adsorption, and translocation, while the persistence phase is more influenced by chemical, photochemical, or microbial degradation. iupac.org
Mobility and Translocation in Environmental Compartments
This compound has low aqueous solubility and is quite volatile. herts.ac.ukagropages.com Based on its chemical properties, it is considered slightly mobile and unlikely to leach significantly to groundwater. herts.ac.uk The mobility of pesticides in soil is influenced by factors such as their water solubility, adsorption to soil organic matter and clay content, and soil structure. iupac.orgresearchgate.net Compounds with low water solubility and high adsorption coefficients tend to be less mobile in soil. researchgate.net
While extensive data on the translocation of this compound within plants was not found, general principles of pesticide translocation in plants indicate that compounds can be absorbed by plant tissues and transported through the xylem and phloem. iupac.orgdokumen.pub The extent of translocation depends on the chemical properties of the compound and the plant species. iupac.org
Environmental Fate Properties of this compound
| Property | Value | Source |
| Aqueous Solubility | 0.54 mg/l nih.gov, 2 mg/l (pH 7, 25°C) agropages.com | agropages.comnih.gov |
| Vapor Pressure | 0.000188 mmHg nih.gov, 40 mPa (25°C) agropages.com | agropages.comnih.gov |
| Soil Half-life (DT₅₀) | A few days herts.ac.ukagropages.comorst.edu | herts.ac.ukagropages.comorst.edu |
| Sensitivity to UV | Sensitive to u.v. light agropages.com | agropages.com |
| Mobility in Soil | Slightly mobile, unlikely to leach herts.ac.uk | herts.ac.uk |
Note: Where multiple values are listed for aqueous solubility and vapor pressure, they represent findings from different sources.
Ecological Impacts and Non Target Organism Interactions of Hydroprene
Effects on Beneficial Arthropods
The use of hydroprene (B1673459) can have unintended consequences for beneficial arthropods, including pollinators, predators, and parasitoids, which play crucial roles in ecosystems. nih.govorst.eduresearchgate.netepa.gov
Impact on Non-Target Insect Species (e.g., pollinators, predators)
While this compound is generally considered to have low toxicity to adult bees, studies indicate that bee larvae can be affected. orst.eduherts.ac.uk The acute oral and contact LD50s for adult bees are reported to be greater than 1000 µ g/bee , but bee larvae are susceptible at levels of 0.1 µ g/bee . orst.edu This suggests that while adult foraging bees may not be directly harmed, the development of their offspring could be impacted if this compound is present in pollen or nectar collected from treated areas. kglmeridian.com The potential for transfer of IGRs to nectar sources and subsequent effects on pollinators like butterflies has been demonstrated with other IGRs, highlighting a potential pathway for exposure. kglmeridian.com
Data on the specific impact of this compound on various predatory insects is less extensively documented in the provided search results. However, as an IGR, its mechanism of action targets insect development, which could potentially affect predatory insects that are in their developmental stages during exposure.
Influence on Parasitoid Development and Efficacy
Studies have shown that this compound can influence the development and efficacy of parasitoids, which are beneficial insects that lay their eggs inside or on other insects, ultimately killing the host. Exposure to this compound has been shown to induce deformities in emerging parasitoids. For instance, in a study on the oothecal parasitoid Aprostocetus hagenowii exposed to (S)-hydroprene via its host, the oriental cockroach (Blatta orientalis), female parasitoids showed no reduction in their capacity to attack hosts or their fecundity. cambridge.orgscite.ai However, (S)-hydroprene at dose rates of 18 mg/m² and 100 mg/m² induced deformities in approximately 12% and 33% respectively of the parasitoids that emerged. cambridge.orgscite.ai While morphologically normal F1 parasitoids showed no reduction in reproductive viability, deformed F1 parasitoids exposed to the higher dose exhibited a significant reduction (71%) in the number of oothecae attacked and a 50% reduction in offspring produced. cambridge.orgscite.ai
Another study involving the parasitoid Aphytis mytilaspidis and its host, the scale insect Epidiaspis leperii, showed that higher concentrations of this compound (0.5% a.i.) disturbed the development of the parasitoid, although lower concentrations (0.1% a.i.) did not affect the parasitization rate. researchgate.net The impact on parasitoid development can potentially disrupt natural biological control mechanisms.
Data Table: Effects of (S)-Hydroprene on Aprostocetus hagenowii Emergence and Reproduction cambridge.orgscite.ai
| (S)-Hydroprene Dose Rate (mg/m²) | Deformity in Emerging Parasitoids (%) | Reduction in Oothecae Attacked by Deformed F1 (%) | Reduction in Offspring Produced by Deformed F1 (%) |
| 0 (Control) | ~0 | - | - |
| 18 | ~12 | - | - |
| 100 | ~33 | 71 | 50 |
Aquatic Ecosystem Responses to this compound Exposure
This compound can enter aquatic environments through various pathways, and its presence can impact aquatic organisms, particularly invertebrates, due to its mode of action as a juvenile hormone mimic. orst.eduherts.ac.uk
Effects on Aquatic Invertebrates (e.g., premature metamorphosis in cladocerans)
This compound may be toxic to aquatic invertebrates, and scientists have observed that it can cause premature metamorphosis in immature aquatic invertebrates. orst.edu Exposure of cyprid larvae of the acorn barnacle (Balanus galeatus) to this compound, a JH analogue, resulted in premature metamorphosis. oup.comoup.com Other juvenile hormone agonists have also been shown to cause additional developmental intermediates or supernumerary larval stages in barnacles. oup.comoup.com Crustaceans, in general, can be seriously affected by IGR residues in water. researchgate.net
Studies on cladocerans, a type of small aquatic crustacean that is a key component of zooplankton, have shown that exposure to juvenile hormone analogues like this compound can lead to effects such as male offspring production and subsequent population decline. researchgate.net
Broader Ecological Community Structure and Function Alterations
The ecological impacts of this compound extend beyond direct toxicity to individual organisms. By affecting non-target insects, particularly beneficial ones like pollinators and parasitoids, this compound can indirectly influence plant reproduction and natural pest control, respectively. kglmeridian.comcambridge.orgscite.ai Alterations in aquatic invertebrate and zooplankton communities can impact higher trophic levels that rely on these organisms for food. mdpi.commdpi.com Although this compound is considered to have low environmental persistence in soil systems, its presence and effects in specific microhabitats or aquatic environments can lead to localized ecological disruptions. herts.ac.uk The full extent of this compound's impact on broader ecological community structure and function requires further comprehensive investigation, considering potential indirect effects and long-term consequences of disrupting developmental processes in various non-target taxa.
Advanced Analytical Methodologies for Hydroprene Trace Analysis in Research Matrices
Chromatographic Techniques for Separation and Detection
Chromatography plays a crucial role in separating hydroprene (B1673459) from matrix components before detection and quantification. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed.
Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)
Gas chromatography is a common technique for the analysis of this compound, particularly when coupled with appropriate detectors. GC is suitable for volatile or semi-volatile compounds like this compound. Various detectors can be used with GC. A Flame Ionization Detector (FID) is a general-purpose detector sensitive to organic compounds. Mass Spectrometry (MS) is a powerful detector for GC, offering both identification and quantification capabilities. GC-MS allows for the separation of this compound from co-eluting substances and provides characteristic mass spectra for confirmation of identity and quantification based on specific ions. Analysis of this compound in air samples, for instance, can involve thermal desorption followed by GC-MS. The use of GC-MS is highlighted as a method for analyzing juvenile hormones and their mimics, including this compound, in environmental and biological samples.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is another valuable technique for this compound analysis, especially when the sample matrix or the compound's properties are less amenable to GC. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase. Ultraviolet (UV) detection is commonly used with HPLC for compounds that absorb UV light, which this compound does due to its conjugated double bonds. HPLC with UV detection has been applied to the analysis of juvenile hormones and their mimics, including this compound, providing a method for separation and detection in various matrices.
Mass Spectrometry (MS) Applications for Identification and Quantification
Mass spectrometry is an indispensable tool for the unambiguous identification and sensitive quantification of this compound, particularly at trace levels. It provides molecular weight information and fragmentation patterns that serve as a unique fingerprint for the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)
Coupling HPLC with Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of MS. This hyphenated technique is highly effective for analyzing complex samples containing this compound. LC-MS allows for the separation of this compound from interfering substances before it enters the mass spectrometer. Tandem Mass Spectrometry (LC-MS/MS), also known as MS/MS or MS², provides even greater selectivity and sensitivity. In LC-MS/MS, a precursor ion of this compound is selected and fragmented, and the resulting product ions are detected. This fragmentation pattern is highly specific to this compound, significantly reducing the risk of false positives and enabling lower limits of detection and quantification. LC-MS and LC-MS/MS are considered powerful methods for the analysis of juvenile hormones and their mimics, including this compound, in various matrices.
Electrospray Ionization (ESI) for Enhanced Sensitivity
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS and LC-MS/MS for analyzing polar and semi-polar compounds like this compound. ESI produces ions directly from the liquid phase, making it highly compatible with HPLC. This technique involves applying a high voltage to the liquid stream, creating charged droplets that evaporate, leaving behind charged analyte molecules. ESI is known for its high sensitivity and is particularly useful for trace-level analysis of this compound in complex research matrices. The use of ESI in conjunction with LC-MS and LC-MS/MS enhances the ability to detect and quantify this compound at very low concentrations.
Sample Preparation and Derivatization Strategies for Trace-Level Analysis (e.g., Diels-Alder derivatization)
Effective sample preparation is critical for accurate trace analysis of this compound, as it involves isolating and concentrating the analyte while removing matrix interferences. Various techniques are employed depending on the sample type. These can include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and matrix solid-phase dispersion (MSPD). These methods aim to clean up the sample extract and concentrate the this compound to levels detectable by the analytical instrument.
In some cases, derivatization may be necessary to improve the chromatographic behavior or detector response of this compound. Derivatization involves chemically modifying the analyte to make it more suitable for the chosen analytical technique. For instance, derivatization can increase volatility for GC analysis or introduce a chromophore or a group that enhances ionization for MS detection. While specific derivatization strategies for this compound can vary, techniques like Diels-Alder derivatization have been explored in the context of analyzing related compounds, which could potentially be adapted for this compound analysis to improve detectability or separation characteristics. The choice of sample preparation and derivatization strategy is highly dependent on the research matrix and the required sensitivity of the analysis.
Method Validation and Quality Assurance in Environmental and Biological Samples
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate data. iupac.orgdemarcheiso17025.com For trace analysis of this compound in complex environmental and biological matrices, validation typically involves evaluating parameters such as selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery. iupac.orgeuropa.euoup.compmda.go.jp Quality assurance procedures are implemented throughout the analytical process to maintain the integrity and reliability of the results. iupac.orgfnal.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique used for the analysis of this compound at trace levels. nih.govresearchgate.net To improve the ionization efficiency of this compound for ESI-MS/MS, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) has been employed. nih.govresearchgate.net This derivatization can significantly enhance the limit of detection. nih.govresearchgate.net
Method validation studies for this compound analysis in environmental water samples utilizing LC/ESI-MS/MS with PTAD derivatization have reported specific performance characteristics. The limits of detection (S/N = 3) in environmental water samples were found to be approximately 20 pg/mL, with corresponding limits of quantification (S/N = 10) around 60 pg/mL when extracted from 10 mL of water. nih.govresearchgate.net These values demonstrate the sensitivity achievable for trace-level analysis. LOD is defined as the lowest concentration detectable, while LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. bio-rad.comunl.edu
Recovery studies are essential to assess the efficiency of the extraction and analytical method in recovering the analyte from the sample matrix. High recovery rates indicate that the sample preparation effectively isolates the target compound. For instance, solid-phase extraction (SPE) protocols for this compound in water samples have shown high recovery rates, exceeding 95% in some cases. nih.gov Recovery is typically determined by comparing the analyte response in spiked matrix samples to that in neat solutions or matrix blanks spiked after extraction. pmda.go.jpgtfch.org
Precision and accuracy are also key validation parameters. Precision refers to the agreement among independent test results of a sample under defined conditions, often expressed as relative standard deviation (RSD). pmda.go.jpgtfch.org Accuracy is the closeness of agreement between a measured value and the true value. iupac.orgpmda.go.jp Acceptable precision, such as RSD ≤ 15% (or 20% near the LOQ), is generally required for analytical methods. gtfch.org
Quality assurance in environmental and biological sample analysis includes measures to minimize contamination, ensure sample integrity, and monitor instrument performance. This can involve using appropriate sample storage conditions (e.g., storage at low temperatures in the dark to prevent degradation and adsorption), using internal standards to account for variations in sample preparation and instrument response, and regularly calibrating the analytical system. researchgate.netoup.comfnal.gov Monitoring the sensitivity of the instrument over a sequence of samples is also important, as a decrease in sensitivity can occur due to accumulated residue. researchgate.net
Detailed research findings often include data on LOD, LOQ, and recovery rates for this compound in specific matrices. The following table provides representative data points illustrating the performance characteristics of validated methods for this compound analysis in environmental water samples.
| Matrix | Analytical Method | Derivatization | LOD (pg/mL) | LOQ (pg/mL) | Sample Volume (mL) | Recovery (%) |
| Environmental Water | LC/ESI-MS/MS | PTAD | ~20 | ~60 | 10 | >95 (SPE) |
Note: Data compiled from cited research findings and may vary depending on specific method variations and laboratory conditions. nih.govresearchgate.net
The validation process ensures that the analytical methods used for this compound trace analysis in environmental and biological matrices provide reliable data for research and monitoring purposes. iupac.orgdemarcheiso17025.com Ongoing quality assurance practices are essential to maintain the performance of these validated methods over time. iupac.orgfnal.gov
Research Applications and Integration of Hydroprene in Advanced Pest Management Paradigms
Role of Hydroprene (B1673459) in Integrated Pest Management (IPM) Strategies
Integrated Pest Management (IPM) is an ecological approach that combines multiple control methods to manage pest populations effectively and sustainably. This compound is an important component in IPM programs, especially in residential, commercial, and food-handling establishments. ontosight.aichemicalwarehouse.com Its inclusion in IPM is favored due to its specific activity against immature life stages, relatively low persistence in the environment, and low toxicity to mammals and non-target vertebrates. researchgate.netusda.gov
In IPM frameworks, this compound is often used in conjunction with other control methods. ontosight.ai This integration aims to reduce reliance on conventional insecticides, mitigate the development of resistance, and provide long-term population suppression. chemicalwarehouse.com For instance, in stored-product pest management, this compound can supplement sanitation and good warehouse keeping practices. fao.org Its use prevents the development of adult insects, thereby reducing the need for more aggressive chemical interventions. chemicalwarehouse.com
Research highlights the potential for integrating this compound with methods such as conventional insecticides, chemical fumigation, and other management practices to develop comprehensive integrated control programs. usda.gov
Synergistic Interactions of this compound with Other Control Agents
Investigating the synergistic interactions of this compound with other control agents is a key area of research to enhance the efficacy of pest management programs. While the provided search results primarily discuss synergistic interactions between other types of insecticides (e.g., pyrethroids with neonicotinoids, or insecticides with fungicides), the principle of combining agents with different modes of action to achieve enhanced control applies to this compound as well. nih.govnih.govgoogle.com
Combining an IGR like this compound, which affects development, with a conventional insecticide that causes rapid adult mortality can provide a more complete and faster control of pest populations. For example, studies have evaluated the combination of this compound with hydramethylnon (B1673435) gel baits against the German cockroach (Blattella germanica). icup.org.uk This combination showed that while hydramethylnon bait reduced the initial population size, the inclusion of this compound ensured that any remaining infestation could not multiply, leading to population eradication over time. icup.org.uk
Data from a study on German cockroaches demonstrated the effectiveness of a combined treatment:
| Treatment | Time to Eradication |
| This compound alone | 18 months |
| Hydramethylnon gel alone | 4 months |
| Combined this compound + Hydramethylnon | Up to 7 months |
This suggests that while this compound alone provides long-term suppression by preventing reproduction, its combination with a faster-acting adulticide can significantly reduce the time to eradication. icup.org.uk
Population Dynamics Modeling Incorporating this compound Effects
Understanding and predicting the impact of this compound on pest populations requires the use of population dynamics modeling. These models incorporate the specific effects of this compound on different life stages, such as delayed development time and reduced adult emergence or sterility, in addition to mortality factors. usda.gov
Modeling can assist in optimizing the timing and application of this compound within an IPM strategy. By simulating the effects of this compound on insect life cycles and population growth rates, researchers can estimate the potential long-term consequences of treatment on pest populations within specific environments like storage facilities. usda.govusda.gov For instance, a computer simulation study involving Blattella germanica populations suggested that populations were unable to re-establish after treatment with this compound over a period. usda.gov
Research indicates the potential for including the effects of this compound in stored-product insect population models to aid in optimizing its use. usda.gov Response-surface models derived from studies on the effects of this compound on development and mortality of pests like the Indianmeal moth can be used in predictive simulation models for population dynamics. researchgate.net
Evaluation of this compound's Efficacy in Specific Research Environments (e.g., stored-product facilities, urban settings)
Research has extensively evaluated the efficacy of this compound in various environments, particularly in stored-product facilities and urban settings. usda.govfao.org
In stored-product pest management, this compound is used in facilities such as storage facilities, retail stores, flour mills, and warehouses. usda.gov Studies have demonstrated its potential to control many stored-product insects. researchgate.netusda.gov However, its residual efficacy can be influenced by the surface type. Laboratory studies evaluating residual efficacy on wood, metal, and concrete surfaces showed that this compound was generally most persistent on metal and least persistent on concrete. researchgate.netnih.gov Efficacy also varied among different stored-product insect species. researchgate.netnih.gov For example, Plodia interpunctella was found to be generally more tolerant to this compound than Tribolium confusum, Tribolium castaneum, Oryzaephilus surinamenis, and Lasioderma serricorne in one study. researchgate.netnih.gov The presence of food residues on surfaces can also reduce the residual effect of this compound. usda.gov
In urban settings, this compound is utilized for controlling pests like cockroaches and, more recently, has been investigated for its potential against bed bugs. ontosight.airesearchgate.netnih.govresearchgate.net this compound has been shown to cause morphological deformities, such as twisted wings and stunted growth, and lead to sterility in cockroaches, resulting in population reduction over time. usda.govresearchgate.net Studies have shown effectiveness of (S)-hydroprene formulations on pyrethroid-resistant bed bugs, although higher concentrations might be needed compared to neurotoxic insecticides to achieve significant lethal and sublethal effects. nih.govnih.gov Research on bed bugs suggests that ingestion might be a more effective route of exposure for this compound compared to contact. nih.gov
Future Directions and Emerging Research Frontiers in Hydroprene Science
Elucidation of Intricate Molecular Targets and Signaling Pathways
Understanding the precise molecular targets and downstream signaling pathways activated by Hydroprene (B1673459) is a critical area for future research. While it is known that this compound mimics natural JHs and interacts with the juvenile hormone receptor complex, primarily involving the Methoprene-tolerant (Met) protein and its partner Taiman (Tai), the intricate details of these interactions and the full spectrum of affected pathways are still being explored elifesciences.orgnih.govcas.cznih.gov.
Future research aims to:
Characterize the binding kinetics and structural basis of this compound interaction with insect JH receptors across different species. This could involve advanced techniques like X-ray crystallography and cryo-EM to visualize the receptor-ligand complex uochb.cz.
Map the complete downstream signaling cascades initiated by this compound binding, including interactions with other transcription factors and signaling molecules nih.gov.
Identify potential species-specific differences in receptor structure or signaling pathways that could explain variations in this compound efficacy among different insect pests uochb.czjst.go.jp.
Investigate the potential for this compound to interact with other cellular targets or non-canonical JH signaling pathways elifesciences.orgfrontiersin.org. Research suggests that while intracellular receptors are a major site of action, some short-term effects might be initiated at the cell membrane cas.czfrontiersin.org.
A deeper understanding of these molecular mechanisms could pave the way for designing novel JHAs with enhanced potency, specificity, and reduced potential for resistance development.
Development of Novel this compound Analogue Formulations for Research Applications
The development of novel formulations of this compound and its analogs is important not only for practical pest control but also as refined tools for basic research. More stable, targeted, and controlled-release formulations can enhance experimental precision and broaden the scope of studies on JH action mdpi.comnih.gov.
Future directions in formulation research include:
Developing formulations that allow for precise temporal and spatial control of this compound delivery in experimental settings mdpi.com.
Creating formulations that can target specific insect tissues or life stages to dissect the localized effects of JH signaling usda.govresearchgate.net.
Designing formulations that enhance the stability and bioavailability of this compound in various experimental matrices.
Exploring the potential for developing peptidic juvenoids or other chemically distinct analogs with high potency and species selectivity for targeted research uochb.cz.
Improved formulations will facilitate more accurate and nuanced studies of this compound's effects on insect development, physiology, and behavior.
Advanced Ecological Risk Assessment Methodologies for Non-Target Organisms
While this compound is generally considered to have low toxicity to mammals and birds, concerns exist regarding its potential impact on non-target invertebrates, particularly aquatic organisms and other arthropods that share similar hormonal systems biorxiv.orgherts.ac.ukbohrium.comresearchgate.net. Future research needs to refine ecological risk assessment methodologies to better evaluate these potential impacts.
Key areas for future research include:
Developing standardized testing protocols to assess the effects of this compound on a wider range of non-target invertebrate species, including those crucial for ecosystem function researchgate.net.
Investigating the potential for chronic or subtle effects of this compound exposure on non-target organisms that may not be detected in standard acute toxicity tests researchgate.net.
Assessing the impact of this compound on invertebrate communities and ecosystem processes in various environments.
Improving models for predicting the environmental fate and potential exposure risks of this compound and its metabolites researchgate.net.
Exploring the potential for this compound to act as an endocrine disruptor in non-target organisms, particularly those with hormone systems that might be susceptible to mimicry or interference biorxiv.orgplymouth.ac.uk.
Advanced ecological risk assessment will provide a more comprehensive understanding of this compound's environmental footprint and inform strategies for mitigating potential risks.
Genomic and Transcriptomic Approaches to Understanding this compound Action and Resistance
The advent of high-throughput genomic and transcriptomic technologies offers powerful tools for unraveling the complex molecular responses to this compound exposure and the mechanisms of resistance development nih.govoup.com.
Future research utilizing these approaches should focus on:
Identifying the full suite of genes and regulatory networks that are modulated by this compound in different insect species and life stages nih.govoup.comillinois.edu.
Using transcriptomics to identify biomarkers of this compound exposure and effect oup.com.
Investigating the genetic basis of insect resistance to this compound, including identifying genes involved in detoxification, target site modification, or behavioral avoidance usda.govresearchgate.netoup.com.
Employing genomic tools like CRISPR-Cas9 to functionally validate the roles of candidate genes in this compound response and resistance researchgate.net.
Comparing the genomic and transcriptomic responses to this compound across susceptible and resistant insect populations to identify key differences oup.com.
These 'omics' approaches will provide unprecedented insights into the molecular underpinnings of this compound action and resistance, guiding the development of more effective and sustainable pest management strategies.
Q & A
Q. What experimental methodologies are used to elucidate hydroprene’s mechanism of action as an insect growth regulator (IGR)?
this compound disrupts insect development by mimicking juvenile hormones (JH), preventing molting and maturation. To study this, researchers employ:
- Bioassays : Exposing target insects (e.g., cockroaches, stored-product pests) to this compound at varying developmental stages to observe morphological disruptions (e.g., incomplete pupation, sterility) .
- Hormone Titration : Quantifying JH levels via HPLC or ELISA to correlate this compound exposure with hormonal imbalances .
- Gene Expression Analysis : Measuring transcription of JH-responsive genes (e.g., Krüppel-homolog 1) to identify molecular pathways affected .
Q. How are acute and chronic toxicity profiles of this compound determined in non-target organisms?
Toxicity assessments follow EPA guidelines:
- Acute Tests : LD₅₀/LC₅₀ studies in rodents (oral, dermal, inhalation) and aquatic species (e.g., Daphnia magna, mysid shrimp). This compound is classified as Toxicity Category III/IV, with LD₅₀ >5,000 mg/kg in rats .
- Chronic Tests : Subchronic oral studies in dogs/rats (90-day exposure) and developmental toxicity assays. No adverse effects were observed at maximum tested doses, supporting low mammalian toxicity .
- Mutagenicity Screening : Ames test and chromosomal aberration assays confirm no mutagenic potential .
Q. What methodologies assess this compound’s environmental persistence and degradation pathways?
Key approaches include:
- Soil/Water Half-Life Studies : Tracking this compound degradation via HPLC under controlled UV, pH, and microbial conditions. EPA data indicate rapid degradation in aerobic soils (half-life <7 days) .
- Metabolite Identification : Using LC-MS to characterize breakdown products (e.g., carboxylic acids) and their ecotoxicological profiles .
Advanced Research Questions
Q. How can ecological risk assessment models reconcile species-specific sensitivity to this compound?
Researchers use tiered modeling frameworks:
- Terrestrial Residue Exposure Model : Estimates acute RQ (Risk Quotient) values for birds/mammals. For this compound, RQ values are <0.1, below EPA’s Level of Concern (LOC) .
- Aquatic Models (EXAMS/PRZM) : Simulate this compound runoff to predict aquatic exposure. Mysid shrimp are most sensitive (chronic LOC = 0.5), but real-world concentrations remain orders of magnitude below thresholds .
- Individual Effects Model : Predicts likelihood of harm to endangered species (e.g., 1 in 418 million for aquatic species) .
Q. What experimental designs address contradictory data on this compound’s non-target impacts in complex ecosystems?
Contradictions arise from variable species sensitivity and indirect effects. Mitigation strategies include:
- Mesocosm Studies : Replicating field conditions to observe trophic interactions (e.g., predator-prey dynamics post-application) .
- Sublethal Endpoint Analysis : Measuring fecundity, behavior, or immune response in pollinators (e.g., honeybees) despite EPA’s “No Effect” determination .
- Probabilistic Risk Modeling : Incorporating interspecies variability and exposure uncertainty into risk distributions .
Q. How can researchers align this compound studies with EPA registration review requirements for regulatory compliance?
Compliance involves:
- Data Gap Analysis : Cross-referencing EPA’s amended Preliminary Work Plans (e.g., waived subchronic tests for kinoprene/hydroprene due to low exposure) .
- Tolerance Assessments : Validating residue limits in food-handling establishments (0.2 ppm) via GC-MS and ensuring application protocols prevent direct food contact .
- Public Comment Integration : Addressing stakeholder concerns (e.g., 2020 comments on pollinator risks) in study scopes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
